Proton Affinity of Derived Diamides: Cyclopentane vs. Cyclohexane Scaffold
The proton affinity (PA) of cyclopentane carboxamide is 888 ± 5 kJ mol⁻¹, while the cyclohexane analog exhibits a PA of 892 ± 5 kJ mol⁻¹ [1]. For the corresponding alicyclic dicarboxamides, stereoisomer-dependent PA enhancements (ΔPA) and entropy effects on protonation were observed, with the magnitude of these effects depending on whether the vicinal amide groups can adopt a conformation suitable for intramolecular proton bridging [1]. The cyclopentane-1,2-dicarboxamide isomers, with the exception of the cis isomer, were explicitly studied alongside their cyclohexane counterparts, revealing that the five-membered ring imposes a narrower range of accessible dihedral angles, thereby restricting the conformational space available for hydrogen-bonding interactions compared to the more flexible six-membered ring system [1]. This directly translates to differences in the basicity and hydrogen-bonding capacity of amide products derived from cyclopentane-1,2-dicarbonyl dichloride versus cyclohexane-1,2-dicarbonyl dichloride.
Cyclohexane carboxamide PA = 892 ± 5 kJ mol⁻¹
ΔPA = 4 kJ mol⁻¹ (monoamide)
| Evidence Dimension | Proton affinity (PA) of derived carboxamides |
|---|---|
| Target Compound Data | Cyclopentane carboxamide PA = 888 ± 5 kJ mol⁻¹; cyclopentane dicarboxamide isomers PA values measured (exact values isomer-dependent, ΔPA moderate for non-bridging conformations) |
| Comparator Or Baseline | Cyclohexane carboxamide PA = 892 ± 5 kJ mol⁻¹; cyclohexane dicarboxamide isomers PA values measured |
| Quantified Difference | ΔPA (monoamide) = 4 kJ mol⁻¹; dicarboxamide ΔPA and Δ(ΔSapp) values differ between cyclopentane and cyclohexane isomers depending on proton bridge formation capability |
| Conditions | Thermokinetic method and kinetic method; gas-phase proton affinity measurements; stereoisomers of cyclopentane-1,2-dicarboxamide and cyclohexane-1,2-dicarboxamide |
Why This Matters
The measurable difference in proton affinity (4 kJ mol⁻¹ for the monoamide) and the ring-size-dependent stereochemical constraints on proton bridging mean that amide-containing products synthesized from cyclopentane-1,2-dicarbonyl dichloride exhibit distinct basicity and hydrogen-bonding profiles compared to those from cyclohexane-1,2-dicarbonyl dichloride, which is critical for applications where amide protonation state affects binding affinity or solubility.
- [1] Witt, M.; Kreft, D.; Grützmacher, H.-F. Effects of internal hydrogen bonds between amide groups: protonation of alicyclic diamides. European Journal of Mass Spectrometry, 2003, 9(2), 107–116. PMID: 12748392. PA(cyclopentane carboxamide) = 888 ± 5 kJ mol⁻¹; PA(cyclohexane carboxamide) = 892 ± 5 kJ mol⁻¹. View Source
